2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
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Overview
Description
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a complex organic compound with a unique structure that combines elements of benzofuran, pyrimidine, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction can be modified to include specific substituents to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, solvent-free conditions, and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the tolyl group can yield benzoic acid derivatives, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biology: It can be used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide stands out due to its fused benzofuran and pyrimidine rings, which confer unique electronic and steric properties
Properties
Molecular Formula |
C25H19N3O4 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H19N3O4/c1-16-11-13-18(14-12-16)28-24(30)23-22(19-9-5-6-10-20(19)32-23)27(25(28)31)15-21(29)26-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,29) |
InChI Key |
XIEXDSIGEUHNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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